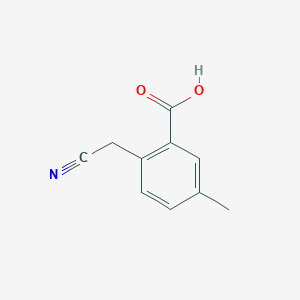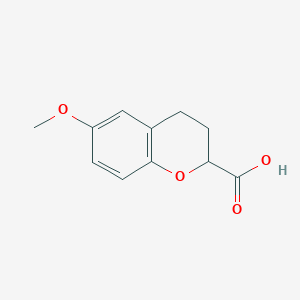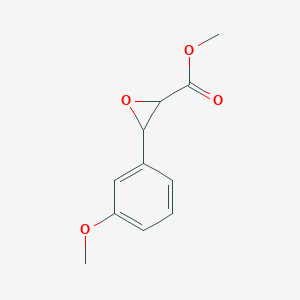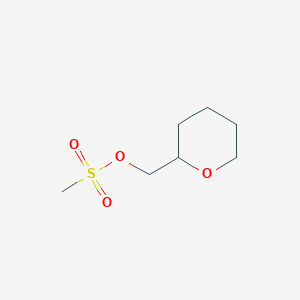
Phenethyl 3-hydroxybenzoate
説明
Phenethyl 3-hydroxybenzoate is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Phenethyl 3-hydroxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a single aromatic ring .Physical And Chemical Properties Analysis
Phenethyl 3-hydroxybenzoate has a predicted melting point of 123.37° C, a boiling point of 412.64° C at 760 mmHg, and a density of 1.19 g/cm3 . Its refractive index is predicted to be n 20D 1.60 .科学的研究の応用
Synthesis and Chemistry
- Hydroxybenzoates, including Phenethyl 3-hydroxybenzoate, are crucial in synthesizing various compounds. For instance, Shahzadi, Saleem, and Chotana (2018) reported the facile preparation of disubstituted hydroxybenzoates through iridium-catalyzed borylation and oxidation, which allows for the incorporation of halogens in hydroxybenzoates with unique substitution patterns (Shahzadi, Saleem, & Chotana, 2018).
Industrial Applications
- Hydroxybenzoic acids, including 3-Hydroxybenzoic acid, a related compound to Phenethyl 3-hydroxybenzoate, have potential applications as corrosion inhibitors. For example, Narváez, Cano, and Bastidas (2005) explored the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in an environmentally-friendly aqueous pickling solution (Narváez, Cano, & Bastidas, 2005).
Biochemical Research
- In biochemistry, hydroxybenzoates are used as probes for studying interactions of biomolecules. Kyriukha et al. (2018) developed a series of benzochromones with red-shifted absorbance, demonstrating improved sensitivity to the polarity of local environments, which is valuable for probe development in biological research (Kyriukha et al., 2018).
Environmental and Analytical Chemistry
- Graphene-magnetite composite has been used for the extraction of phenolic acids, including 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid, from natural sources like stingless bee honey. This method, as demonstrated by Musa et al. (2018), is environmentally friendly and efficient for extracting these acids (Musa et al., 2018).
Pharmacological and Health Applications
- Hydroxybenzoic acids have been linked to cardiovascular health. Juurlink et al. (2014) reviewed how various hydroxyphenolics, including hydroxybenzoic acids, can influence metabolism and cellular signaling, potentially helping in ameliorating cardiovascular issues related to aging (Juurlink et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-phenylethyl 3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-4-7-13(11-14)15(17)18-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFBUQIVFWSZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



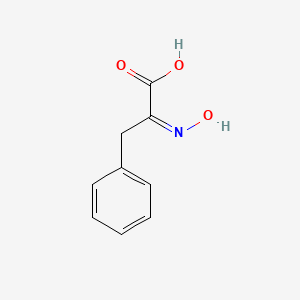


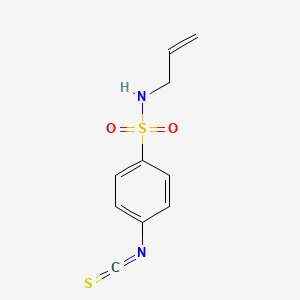


amine hydrochloride](/img/structure/B3176404.png)
